N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S2/c1-2-22-13-17-16-12(23-13)14-10(20)7-19-11(21)8-5-3-4-6-9(8)15-18-19/h3-6H,2,7H2,1H3,(H,14,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYVIZOYMZTNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzo[d]Triazin-4(3H)-one
The benzotriazinone ring is synthesized from anthranilamide (2 ) through nitrosation and cyclization.
Procedure :
- Anthranilamide (13.6 g, 0.1 mol) is treated with sodium nitrite (11.3 g, 0.198 mol) in 8 M HCl at 0°C for 1 hour.
- Neutralization with NaOH yields benzo[d]triazin-4(3H)-one (3 ) as a white precipitate (mp: 210–214°C).
Alternative Method :
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via azide intermediates:
- Hydrazide Formation : Reacting benzotriazinone with hydrazine hydrate in ethanol yields hydrazide 7a .
- Azide Generation : Treatment of 7a with NaNO₂/HCl at 0°C forms azide 8a .
- Coupling with Amines : Azide 8a reacts with 5-(ethylthio)-1,3,4-thiadiazol-2-amine (synthesized separately) in ethanol to form the acetamide linkage.
Key Reaction :
$$
\text{Benzo[d]triazin-4(3H)-one} + \text{ClCH}2\text{COCl} \rightarrow \text{2-Chloroacetamide intermediate} \xrightarrow{\text{NH}2\text{-Thiadiazole}} \text{Target Acetamide}
$$
Synthesis of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine
Cyclization of Thiosemicarbazides
The thiadiazole ring is constructed from thiosemicarbazide derivatives:
Procedure :
- Ethyl thiosemicarbazide is treated with carbon disulfide in alkaline conditions to form 5-mercapto-1,3,4-thiadiazol-2-amine.
- Ethylation : Reaction with ethyl iodide in DMF introduces the ethylthio group at position 5.
Reaction Scheme :
$$
\text{NH}2\text{CSNHNH}2 \xrightarrow{\text{CS}2/\text{NaOH}} \text{NH}2\text{C(=S)SNH}2 \xrightarrow{\Delta} \text{5-Mercapto-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{C}2\text{H}_5\text{I}} \text{5-(Ethylthio)-1,3,4-thiadiazol-2-amine}
$$
Yield : 68–72% after purification by column chromatography.
Final Coupling and Characterization
Amide Bond Formation
The benzotriazinone acetamide chloride is coupled with 5-(ethylthio)-1,3,4-thiadiazol-2-amine under basic conditions:
Procedure :
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆): δ 1.32 (t, 3H, -SCH₂CH₃), 3.21 (q, 2H, -SCH₂), 4.15 (s, 2H, -CH₂CO-), 7.45–8.10 (m, 4H, aromatic), 10.52 (s, 1H, -NH).
- IR (KBr): 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).
Optimization and Challenges
Side Reactions and Mitigation
Yield Improvement Strategies
- Catalytic Effects : Adding DMAP (4-dimethylaminopyridine) increases coupling efficiency to 78%.
- Solvent Screening : Acetonitrile outperforms THF in reducing reaction time by 30%.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield | Advantages |
|---|---|---|---|
| Azide Coupling | Anthranilamide, Ethyl iodide | 65% | High purity, scalable |
| Direct Alkylation | Preformed thiadiazole | 70% | Fewer steps, faster |
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinone moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the triazinone moiety may produce amines.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and triazinone moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects : Aryl substituents (e.g., 4-chlorophenyl in 4g) increase melting points due to enhanced crystallinity, while alkyl groups (e.g., butyl in 4.8) lower melting points, suggesting reduced packing efficiency .
- Bioactivity Correlations: The triazinoquinazolinone moiety (as in 4.8 and 4.10) is associated with acetylcholinesterase inhibition, while the benzo-triazinone group in the target compound may target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) due to its structural similarity to nitazoxanide derivatives .
Critical Notes and Limitations
Data Gaps : Physicochemical and biological data for the target compound are absent in the provided evidence; predictions are based on structural analogs.
Synthetic Complexity: The ethylthio and benzo-triazinone groups may require specialized precursors, increasing synthesis difficulty compared to simpler derivatives .
Contradictions : While aryl-substituted analogs show higher thermal stability, their reduced solubility may limit bioavailability compared to alkylated derivatives .
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a complex structure combining a thiadiazole moiety with a benzo[d][1,2,3]triazin derivative. The presence of these heterocycles suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways:
- Urease Inhibition : Similar thiadiazole derivatives have been shown to inhibit urease enzymes. This inhibition disrupts the hydrolysis of urea into ammonia and carbon dioxide, which is crucial for certain bacterial survival in acidic environments.
- Anticancer Activity : The compound may also target pathways involved in cancer cell proliferation. Thiadiazole derivatives have demonstrated significant anticancer effects against various cell lines, including MCF-7 (breast cancer) and others .
Biological Activity Data
The following table summarizes key biological activities associated with the compound and similar derivatives:
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of thiadiazole derivatives and found that compounds with electron-withdrawing groups at specific positions showed enhanced activity against cancer cells. The presence of such groups increased the overall efficacy by modifying the electronic properties of the molecule .
- Antimicrobial Effects : Another research highlighted the antimicrobial properties of similar thiadiazole compounds. These compounds demonstrated significant inhibition against both bacterial and fungal strains, suggesting their potential use in treating infections caused by resistant strains .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the thiadiazole ring significantly impacted biological activity. For instance, para-substituted halogen derivatives showed remarkable potential against cancer cell lines .
- Biochemical Pathways : The interaction of these compounds with biochemical pathways such as IL-6/JAK/STAT3 has been noted. This pathway is critical in inflammation and cancer progression, indicating that these compounds could serve dual roles in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
